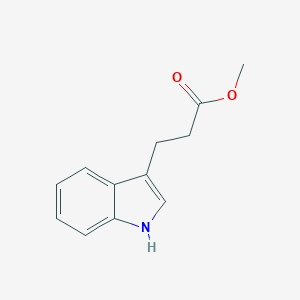
N-(4-bromophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)pyridine-3-carboxamide, also known as 4BP3C, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
In materials science, N-(4-bromophenyl)pyridine-3-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and drug delivery.
In nanotechnology, N-(4-bromophenyl)pyridine-3-carboxamide has been used as a ligand for the synthesis of gold nanoparticles, which have potential applications in imaging, drug delivery, and cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and beta-amyloid plaque formation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies on its anti-cancer activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In studies on its potential use in treating Alzheimer's disease, it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromophenyl)pyridine-3-carboxamide is that it is relatively easy to synthesize using the method described above, and it is readily available from commercial sources. It has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
One limitation of N-(4-bromophenyl)pyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications. Additionally, its potential side effects and toxicity in vivo are not well-documented, which could limit its use in clinical settings.
Direcciones Futuras
There are numerous future directions for research on N-(4-bromophenyl)pyridine-3-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its efficacy in treating Alzheimer's disease. In materials science, researchers could explore the use of N-(4-bromophenyl)pyridine-3-carboxamide as a building block for the synthesis of novel MOFs with unique properties. In nanotechnology, researchers could investigate the use of N-(4-bromophenyl)pyridine-3-carboxamide as a ligand for the synthesis of other types of nanoparticles, such as magnetic nanoparticles or quantum dots.
Conclusion:
In conclusion, N-(4-bromophenyl)pyridine-3-carboxamide, or N-(4-bromophenyl)pyridine-3-carboxamide, is a chemical compound with a range of potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. Its synthesis method is well-documented, and it has been shown to have low toxicity in vitro. Further research is needed to fully understand its mechanism of action and potential side effects, but its potential for future applications is promising.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)pyridine-3-carboxamide involves the reaction of 4-bromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-bromophenyl)pyridine-3-carboxamide. This method has been well-documented in the literature and has been used by numerous researchers to synthesize N-(4-bromophenyl)pyridine-3-carboxamide for their studies.
Propiedades
Número CAS |
14547-71-8 |
|---|---|
Nombre del producto |
N-(4-bromophenyl)pyridine-3-carboxamide |
Fórmula molecular |
C12H9BrN2O |
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
Clave InChI |
ZSPAJDNXLIXHAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
Otros números CAS |
14547-71-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
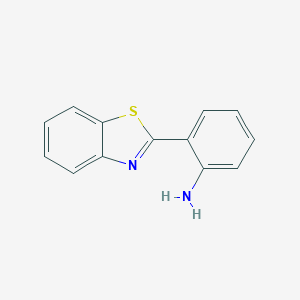
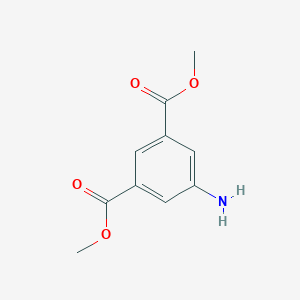
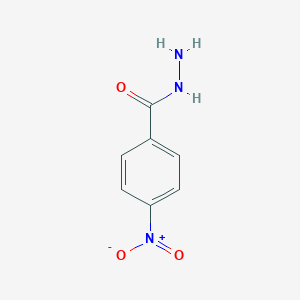
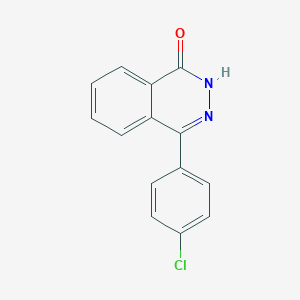
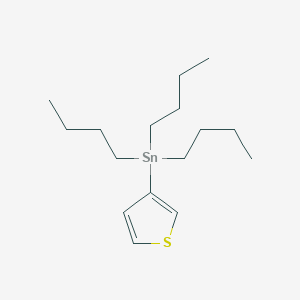
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)


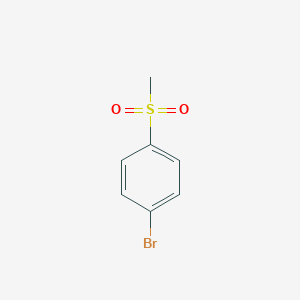
![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)

